molecular formula C24H25N5O2S B2853680 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one CAS No. 1251574-64-7

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one

Cat. No.: B2853680
CAS No.: 1251574-64-7
M. Wt: 447.56
InChI Key: VGNOJEWAUQKWKK-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a hybrid structure incorporating two prominent pharmacophores: a 1,3-benzodiazole (benzimidazole) moiety and a 1,3,4-thiadiazole ring system, linked via a piperidine scaffold and an ethanone spacer. The benzimidazole unit is a privileged structure in drug discovery, known for its ability to interact with various enzymatic targets, often through hydrogen bonding and π-π stacking interactions within active sites. The 1,3,4-thiadiazole ring is another critical heterocycle recognized for its diverse biological activities, including potential as an enzyme inhibitor. The specific molecular architecture of this compound suggests it is primarily investigated as a potential kinase inhibitor or a modulator of other ATP-binding proteins. Its structure-activity relationship (SAR) is a key area of study, where researchers systematically modify its subunits to understand their contribution to binding affinity and selectivity. The presence of the 4-methoxyphenyl group further indicates potential for optimizing pharmacokinetic properties. This product is intended for non-clinical research applications, such as in vitro assay development, high-throughput screening campaigns, and early-stage hit-to-lead optimization programs in academic and pharmaceutical laboratories. It is supplied as a high-purity solid characterized by techniques including LC-MS, 1H NMR, and 13C NMR to ensure identity and quality. This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-31-19-8-6-17(7-9-19)14-22-26-27-24(32-22)18-10-12-28(13-11-18)23(30)15-29-16-25-20-4-2-3-5-21(20)29/h2-9,16,18H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNOJEWAUQKWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process may include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Thiadiazole Ring: This involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.

    Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzimidazole, thiadiazole, and piperidine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imine or nitro groups if present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving the benzimidazole or thiadiazole rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with benzimidazole and thiadiazole rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The piperidine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Moieties

Compound Aromatic Substituent Key Structural Differences Potential Impact on Bioactivity References
Main Compound 4-Methoxyphenyl Methoxy group enhances lipophilicity Improved cellular uptake vs. polar groups
3-[5-(4-Fluorophenyl)-1,3,4-Thiadiazol-2-yl]-2-(4-Methoxyphenyl)-1,3-Thiazolidin-4-one 4-Fluorophenyl Fluorine increases metabolic stability Longer half-life; reduced CYP450 metabolism
1-[5-(4-Hydroxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(1-Piperidinyl)ethanone 4-Hydroxyphenyl Hydroxyl group improves solubility Enhanced aqueous solubility but reduced BBB penetration

Key Insight: The 4-methoxyphenyl group in the main compound balances lipophilicity and metabolic stability compared to electron-withdrawing (fluoro) or polar (hydroxy) substituents in analogs .

Heterocyclic Core Variations

Compound Core Structure Pharmacological Relevance Target Selectivity Considerations References
Main Compound Benzimidazole + Thiadiazole Dual heterocycles for multi-target engagement Potential kinase or protease inhibition
4-(Benzo[d]Thiazol-2-yl)-2-Allyl-3-Methyl-1-Phenyl-1,2-Dihydropyrazol-5-one Benzothiazole + Pyrazolone Benzothiazole’s electron-deficient nature DNA intercalation or topoisomerase inhibition
(5E)-5-(4-Methoxybenzylidene)-2-(Piperidin-1-yl)-1,3-Thiazol-4(5H)-one Thiazolone + Benzylidene Conjugated system for π-π stacking Enhanced binding to aromatic enzyme pockets
2-((1H-Benzo[d][1,2,3]Triazol-1-yl)Methyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole Oxadiazole + Benzotriazole Oxadiazole’s hydrogen-bond acceptor capacity Improved enzyme inhibition via H-bonding

Key Insight: The thiadiazole-benzimidazole combination in the main compound offers broader target versatility compared to benzothiazole or oxadiazole cores, which are more niche in mechanism .

Linker and Side Chain Modifications

Compound Linker/Side Chain Structural Flexibility Binding Affinity Implications References
Main Compound Piperidine-ethanone Piperidine enables 3D conformational adjustment Adaptability to diverse binding sites
2-((1-Phenethylpiperidin-4-yl)Oxy)Benzamide Phenethyl-piperidine Rigid phenethyl group restricts rotation Reduced entropy penalty upon binding
1-[5-(4-Hydroxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(1-Piperidinyl)ethanone Dihydropyrazole + thiophene Thiophene’s planar structure Favorable for hydrophobic pocket interactions

Key Insight: The ethanone-piperidine linker in the main compound provides superior flexibility over rigid linkers (e.g., phenethyl), enabling adaptation to dynamic binding sites .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)-1-(4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized for purity?

  • Methodology :

  • The synthesis involves multi-step protocols, including:

Coupling reactions : Benzimidazole and thiadiazole-piperidine intermediates are synthesized separately using nucleophilic substitution or condensation reactions under reflux (e.g., ethanol or glacial acetic acid as solvents) .

Catalyst selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for triazole linkages, requiring inert atmospheres and temperature control (60–80°C) to prevent side reactions .

Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradients) ensures high purity (>95%) .

  • Optimization : Monitor reaction progress via TLC (silica plates, UV visualization) and adjust solvent polarity (e.g., DMF for solubility) or stoichiometry (1:1.2 molar ratios) to enhance yields .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Analytical techniques :

  • 1H/13C NMR : Confirm benzimidazole (δ 7.2–8.1 ppm for aromatic protons) and thiadiazole (δ 2.5–3.5 ppm for piperidine CH2 groups) moieties .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 505.12) and fragmentation patterns .
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C: 59.2%, H: 4.8%, N: 16.5%, S: 12.6%) to confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzimidazole-thiadiazole hybrids?

  • Case study : Conflicting antimicrobial efficacy (e.g., MIC values ranging from 2–32 µg/mL) in analogs may arise from:

Structural variations : Substituents on the 4-methoxyphenyl group (electron-withdrawing vs. donating) alter electron density and binding affinity .

Assay conditions : Standardize testing protocols (e.g., broth microdilution vs. disk diffusion) and bacterial strains (e.g., S. aureus ATCC 25923) to reduce variability .

Molecular docking : Compare binding poses in target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; prioritize compounds with ΔG < −8 kcal/mol .

Q. How can molecular docking guide the design of derivatives with improved target specificity?

  • Workflow :

Protein preparation : Retrieve crystal structures (PDB: 1KZN for C. albicans CYP51) and remove water/ligands using PyMOL .

Ligand optimization : Generate 3D conformers of the compound with Open Babel; assign Gasteiger charges .

Docking simulations : Use a grid box (20×20×20 Å) centered on the heme cofactor. Analyze hydrogen bonds (e.g., benzimidazole N-H with Thr318) and hydrophobic interactions (thiadiazole with Phe228) .

SAR analysis : Introduce substituents (e.g., -CF3 at the benzimidazole 5-position) to enhance van der Waals contacts and reduce off-target effects .

Q. What challenges arise in scaling up the synthesis, and how are they mitigated?

  • Challenges :

  • Low yields : Multi-step reactions (e.g., piperidine-thiadiazole coupling) may suffer from steric hindrance.
  • Purification bottlenecks : Column chromatography is impractical for large batches.
    • Solutions :
  • Flow chemistry : Use continuous reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reaction control .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery .
  • Crystallization screening : Optimize anti-solvent addition (e.g., water into ethanol) to enhance crystal yield .

Q. How do spectroscopic techniques differentiate between polymorphic forms of the compound?

  • Approach :

  • PXRD : Compare experimental diffraction patterns (e.g., 2θ = 12.4°, 18.7°, 25.3°) with simulated data from Mercury software to identify polymorphs .
  • DSC : Detect melting point variations (e.g., Form I: 168°C vs. Form II: 155°C) and enthalpy changes (ΔHfusion) .
  • FT-IR : Monitor shifts in N-H stretching (3250–3350 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) to assess hydrogen-bonding differences .

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